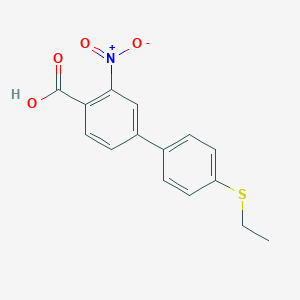
3-(3-Carboxy-5-fluorophenyl)-5-hydroxybenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Carboxy-5-fluorophenyl)-5-hydroxybenzoic acid, 95% (3-CFPHBA-95%) is an organic compound with a wide range of applications in scientific research. It is a phenolic acid with a carboxylic acid group and a fluorine atom at the 3-position of the aromatic ring. This compound has been studied for its potential use in various biochemical and physiological studies, as well as for its potential use in various laboratory experiments.
Wissenschaftliche Forschungsanwendungen
3-CFPHBA-95% has been studied for its potential use in various scientific research applications. It has been used as a potential inhibitor of the enzyme catechol-O-methyltransferase (COMT), which is involved in the metabolism of catecholamines. It has also been studied as a potential inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of monoamines. Additionally, 3-CFPHBA-95% has been studied for its potential use as a neuroprotective agent, as well as for its potential use in the treatment of neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of 3-CFPHBA-95% is not fully understood, but it is believed to involve the inhibition of both COMT and MAO. It is thought that the carboxylic acid group at the 3-position of the aromatic ring binds to the active site of COMT and MAO, thus preventing the enzymes from performing their normal functions.
Biochemical and Physiological Effects
3-CFPHBA-95% has been studied for its potential use in various biochemical and physiological studies. It has been shown to inhibit the activity of both COMT and MAO, which can lead to an increase in the levels of catecholamines and monoamines in the body. This can result in a variety of effects, including increased alertness, improved mood, and increased energy. Additionally, 3-CFPHBA-95% has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-CFPHBA-95% in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize. Additionally, it has a high degree of purity, which makes it ideal for use in biochemical and physiological studies. However, there are some limitations to the use of 3-CFPHBA-95% in laboratory experiments. It is not known whether the compound is toxic, and its mechanism of action is not fully understood. Additionally, it is not known whether the compound has any long-term effects on the body.
Zukünftige Richtungen
There are several potential future directions for research involving 3-CFPHBA-95%. These include further studies of its potential use as a neuroprotective agent, as well as its potential use in the treatment of neurodegenerative diseases. Additionally, further research into the mechanism of action of the compound could lead to a better understanding of its effects on the body. Additionally, further studies of its potential toxicity and long-term effects on the body could lead to a better understanding of the safety of the compound.
Synthesemethoden
3-CFPHBA-95% can be synthesized by the reaction of 5-fluoro-3-hydroxybenzoic acid with a carboxylic acid such as ethyl chloroformate. This reaction is performed in the presence of a base, such as triethylamine, and the resulting product is a 95% pure compound.
Eigenschaften
IUPAC Name |
3-(3-carboxy-5-fluorophenyl)-5-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO5/c15-11-3-7(1-9(4-11)13(17)18)8-2-10(14(19)20)6-12(16)5-8/h1-6,16H,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTLYLBLMRHWEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)O)C2=CC(=CC(=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90690893 |
Source


|
| Record name | 5-Fluoro-5'-hydroxy[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261964-00-4 |
Source


|
| Record name | 5-Fluoro-5'-hydroxy[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














